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4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine Documentation Hub

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  • Product: 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
  • CAS: 114209-49-3

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Synthetic Utility of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

The following technical guide provides an in-depth analysis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMTA ), a critical pharmacophore scaffold used in the synthesis of PI3K inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMTA ), a critical pharmacophore scaffold used in the synthesis of PI3K inhibitors, including the clinical candidate ZSTK474.

Executive Summary

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CMTA) is a tri-substituted s-triazine derivative serving as a "linchpin" intermediate in medicinal chemistry. It is characterized by three distinct functional zones on the triazine core:

  • The Morpholine Ring (C6): Provides solubility and hydrogen-bond acceptance, critical for kinase hinge binding.

  • The Primary Amine (C2): Acts as a hydrogen bond donor.

  • The Chlorine Atom (C4): A deactivated leaving group that allows for high-temperature nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling to attach final diversity elements (e.g., benzimidazoles).
    

This guide details the synthesis, stability, and application of CMTA, specifically focusing on its role as a precursor to Class I PI3K inhibitors.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Molecular Formula

Molecular Weight 215.64 g/mol
Appearance White to off-white crystalline solid
Solubility Low in Water; Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM/MeOH
LogP (Calc) ~0.5 – 0.9 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility)
pKa The triazine ring nitrogens are weakly basic (

). The morpholine nitrogen is delocalized into the ring, reducing basicity.
Stability Stable at RT. Susceptible to hydrolysis (forming the 2-hydroxy/lactam derivative) under strong acidic/basic aqueous conditions at high temperatures.

Synthetic Chemistry: The "Temperature-Dependent" Rule

The synthesis of CMTA relies on the stepwise nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the triazine ring decreases significantly with each substitution due to the electron-donating nature of the incoming nucleophiles (morpholine and amine).
Mechanism of Deactivation

Cyanuric chloride is highly electrophilic.

  • First Substitution (0°C): High reactivity. Exothermic.

  • Second Substitution (RT - 40°C): Moderate reactivity. Requires base scavenger.[1]

  • Third Substitution (>80°C): Low reactivity. The remaining chlorine in CMTA is "deactivated" by the resonance donation from the morpholine and amino groups.

Reaction Workflow Diagram

The following diagram illustrates the selective synthesis pathway to CMTA and its conversion to the PI3K inhibitor ZSTK474.

CMTA_Synthesis CC Cyanuric Chloride (Start) Step1 Step 1: Morpholine Addition Temp: 0°C Solvent: Acetone/Water CC->Step1 Inter1 2,4-Dichloro-6- morpholinotriazine Step1->Inter1 -HCl (Base scavenged) Step2 Step 2: Amination Temp: RT Reagent: NH4OH Inter1->Step2 CMTA CMTA (Target) 4-Chloro-6-(4-morpholinyl)- 1,3,5-triazin-2-ylamine Step2->CMTA Selective monosubstitution Step3 Step 3: Final Coupling Temp: >100°C / Base Reagent: Benzimidazole deriv. CMTA->Step3 ZSTK ZSTK474 (PI3K Inhibitor) Step3->ZSTK Displacement of final Cl

Caption: Stepwise


 synthesis of CMTA from Cyanuric Chloride, demonstrating the temperature-controlled selectivity.

Detailed Experimental Protocols

These protocols are designed for reproducibility and high purity, minimizing the formation of the di-amino or di-morpholino byproducts.

Protocol A: Synthesis of Intermediate 1 (2,4-Dichloro-6-morpholinotriazine)

Objective: Selective mono-substitution of cyanuric chloride.

  • Preparation: Dissolve cyanuric chloride (18.4 g, 100 mmol) in acetone (150 mL). Cool the solution to 0°C – 5°C in an ice bath. Critical: Maintain temperature to prevent di-substitution.

  • Addition: Mix morpholine (8.7 g, 100 mmol) with triethylamine (10.1 g, 100 mmol) in acetone (50 mL). Add this mixture dropwise to the cyanuric chloride solution over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material should disappear, and a single major spot should appear.

  • Workup: Pour the mixture into ice water (500 mL). The product will precipitate as a white solid.[2] Filter, wash with cold water, and dry in vacuo.

    • Yield: ~85-90%.[3]

    • Note: The product is 2,4-dichloro-6-morpholinotriazine.

Protocol B: Synthesis of CMTA (Target Compound)

Objective: Selective amination of the second chloride.

  • Solvation: Suspend the 2,4-dichloro-6-morpholinotriazine (10 g, 42.5 mmol) in THF (100 mL) or Acetone.

  • Amination: Add aqueous Ammonium Hydroxide (28-30%

    
    , 15 mL, excess) slowly at Room Temperature (20-25°C).
    
    • Chemistry Note: Ammonia is a smaller nucleophile than morpholine but less nucleophilic than a secondary amine. However, since one chloride is already replaced by an electron-donating morpholine, the ring is less reactive. RT is sufficient to drive the reaction without displacing the third chloride.

  • Monitoring: Stir for 4–6 hours. HPLC or TLC should show conversion to the mono-chloro species.

  • Purification: Evaporate the organic solvent. Suspend the residue in water, stir for 30 minutes, and filter the white solid. Wash with water and diethyl ether to remove unreacted traces.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

    • Characterization: MS (ESI) m/z: 216

      
      .
      

Reactivity & Applications in Drug Design

The "Deactivated" Chlorine

In CMTA, the C4-chlorine is significantly less reactive than the chlorines in cyanuric chloride. This is due to the mesomeric effect (+M) of the amino and morpholine groups, which increases electron density in the triazine ring.

  • Implication: To displace this final chlorine (e.g., to attach the benzimidazole moiety for ZSTK474), harsh conditions are required:

    • Solvent: DMF or DMAc.

    • Base:

      
       or CsF.
      
    • Temperature: 100°C – 120°C.

    • Catalysis: While

      
       works, Palladium-catalyzed Buchwald-Hartwig amination is often preferred for sterically hindered nucleophiles.
      
Structural Biology Context (PI3K Binding)

In the context of PI3K inhibition (e.g., ZSTK474), the CMTA scaffold functions as follows:

  • Morpholine Oxygen: Often interacts with the solvent front or specific residues in the kinase P-loop.

  • Triazine Nitrogens: Form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Val851 in PI3K

    
    ).
    
  • 2-Amino Group: Acts as a donor for H-bonding with the hinge backbone carbonyls.

Pathway Visualization: CMTA as a Divergent Scaffold

Reactivity_Map CMTA CMTA Scaffold (Deactivated Electrophile) Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat) Yields: Bi-aryl systems CMTA->Path1 Pd(0) insertion Path2 High-Temp SnAr (Benzimidazole/Indole) Yields: ZSTK474 analogs CMTA->Path2 Nucleophilic attack Path3 Hydrolysis (Acidic) (HCl, Reflux) Yields: Triazinone (Inactive) CMTA->Path3 Side reaction

Caption: Divergent synthetic utility of the CMTA scaffold in medicinal chemistry.

Analytical Characterization Standards

To validate the identity of CMTA, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       3.50–3.70 ppm (m, 8H, Morpholine 
      
      
      
      ).
    • 
       6.80–7.20 ppm (s, 2H, 
      
      
      
      , broad exchangeable signal).
  • 13C NMR:

    • Distinct signals for morpholine carbons (~44 ppm, ~66 ppm).

    • Three distinct triazine ring carbons (due to asymmetry): ~165 ppm (C-N), ~168 ppm (C-Cl), ~170 ppm (C-Morph).

  • Mass Spectrometry:

    • Characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

    • Base peak: 216.05.

References

  • Yaguchi, S., et al. (2006).[4] Antitumor activity of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor.[4][5] Journal of the National Cancer Institute.[4]

  • Rewcastle, G. W., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474.[5][6][7] Journal of Medicinal Chemistry.[7][8]

  • Bakharev, V., et al. (2012).[9] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.[9] Russian Chemical Bulletin.[9]

  • PubChem Compound Summary. (2024). 2-Amino-6-chloro-4-morpholinopyridine (Analog/Isomer Data).[10] National Library of Medicine.

  • Menicagli, R., et al. (2004). Temperature-controlled selective substitution of cyanuric chloride. Tetrahedron Letters. (General reference for triazine chemistry standards).

Sources

Exploratory

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine. Recognizing that pre-existing, consolidated data for such a specific molecule is often unavailable, this document focuses on the theoretical principles and practical, field-proven methodologies required to generate a robust and reliable solubility profile. It combines theoretical considerations, detailed experimental protocols, and data interpretation strategies to empower researchers in their laboratory investigations.

Part 1: Theoretical Foundation for Solubility

Physicochemical Characterization of the Solute

A thorough understanding of the target molecule's structure is the first step in predicting its solubility behavior. 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a substituted 1,3,5-triazine. The 1,3,5-triazine core is a π-electron-deficient heterocyclic ring, which influences its interaction with various solvents.[1]

Key structural features influencing solubility include:

  • The Triazine Core: The nitrogen atoms in the ring are capable of acting as hydrogen bond acceptors.

  • The Morpholinyl Group: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, while the nitrogen is sterically hindered. The aliphatic nature of the ring contributes some non-polar character.

  • The 2-ylamine Group: The primary amine (-NH2) is a strong hydrogen bond donor and acceptor.

  • The 6-Chloro Group: The chlorine atom is an electron-withdrawing group, contributing to the molecule's overall polarity and dipole moment.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Solubility
Molecular Weight ~229.66 g/mol Moderate molecular size.
XLogP3-AA ~1.5 - 2.5 Indicates moderate lipophilicity; suggests potential solubility in both polar and non-polar organic solvents.
Hydrogen Bond Donors 1 (from -NH2) Ability to interact strongly with protic solvents (e.g., alcohols) and polar aprotic solvents with H-bond accepting sites (e.g., acetone).
Hydrogen Bond Acceptors 6 (3 triazine N, 1 morpholine O, 1 morpholine N, 1 amine N) Strong potential for interaction with protic and polar aprotic solvents.

| Topological Polar Surface Area (TPSA) | ~90 Ų | A moderate TPSA suggests a balance between polar and non-polar characteristics. |

Note: Values are estimations derived from analysis of similar structures in databases like PubChem and may vary based on the prediction algorithm used.[2][3]

Principles of Dissolution: "Like Dissolves Like" and Thermodynamics

The adage "like dissolves like" is the guiding principle for solubility prediction. It suggests that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] This can be broken down by solvent class:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[6] Given the target molecule's hydrogen bond donor and acceptor sites, strong solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[7] Strong interactions are still expected due to the molecule's numerous acceptor sites.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Solubility is expected to be limited, though the non-polar regions of the morpholine ring may allow for some minimal dissolution.

The process of dissolution is governed by thermodynamics, specifically the Gibbs free energy change (ΔG): ΔG = ΔH_solution - TΔS_solution

For dissolution to be spontaneous, ΔG must be negative.[8]

  • Enthalpy of Solution (ΔH_solution): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9] If the energy released upon solvation is greater than the energy required to break the crystal lattice, the process is exothermic (ΔH < 0) and solubility is favored.[10]

  • Entropy of Solution (ΔS_solution): This is the change in disorder. Dissolving a structured solid into a liquid solvent typically leads to an increase in entropy (ΔS > 0), which favors dissolution.[11][12]

Part 2: Experimental Determination of Solubility

A systematic, reproducible experimental approach is essential for generating high-quality solubility data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13][14][15]

The Isothermal Shake-Flask Protocol

This method involves equilibrating an excess of the solid compound with the solvent of choice at a constant temperature until the concentration of the dissolved solute in the supernatant becomes constant.[16]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine to a series of vials, each containing a precisely measured volume of a different organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[14]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., at 25 °C and 37 °C, to assess temperature effects). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[16] The exact time should be determined by preliminary experiments, sampling at various intervals (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.[13]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Isothermal Shake-Flask Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];

} end

Figure 1: Isothermal Shake-Flask Workflow
Analytical Quantification: HPLC-UV Method

HPLC is the preferred method for quantifying triazine compounds due to its specificity, sensitivity, and accuracy.[17][18]

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid to ensure consistent protonation of the analyte). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance (λmax), determined by running a UV scan of a standard solution (likely in the 220-260 nm range for triazines).[19]

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve (Peak Area vs. Concentration). The concentration of the experimental samples can then be determined by interpolation from this curve.

Part 3: Data Presentation and Interpretation

Summarizing Solubility Data

Quantitative results should be presented in a clear, tabular format, allowing for easy comparison across different solvents and temperatures.

Table 2: Illustrative Solubility Data for a Triazine Derivative

Solvent Class Solvent Polarity Index Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL) Observations
Polar Protic Methanol 5.1 > 50 > 60 Freely Soluble
Ethanol 4.3 ~ 35 ~ 45 Soluble
Polar Aprotic DMSO 7.2 > 100 > 120 Very Soluble
Acetonitrile 5.8 ~ 15 ~ 22 Sparingly Soluble
Acetone 5.1 ~ 25 ~ 35 Soluble
Non-Polar Toluene 2.4 < 1 < 2 Slightly Soluble

| | Hexane | 0.1 | < 0.1 | < 0.1 | Practically Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpreting the Results

The solubility profile provides critical insights for process development:

  • For Synthesis: A solvent in which the starting materials are soluble but the product has low solubility might be ideal for precipitation upon reaction completion. Conversely, a solvent with high solubility for all components is suitable for homogeneous reaction chemistry.

  • For Purification: To perform recrystallization, an ideal solvent (or solvent system) is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[6] The data from Table 2 would suggest that ethanol or acetone could be good candidates for recrystallization.

  • For Formulation: For liquid formulations, solvents with high solubilizing capacity, such as DMSO or alcohols, would be preferred.

The effect of temperature is also a key factor. For most solids, solubility increases with temperature, as this is typically an endothermic process.[6] This relationship can be quantified using the van 't Hoff equation to understand the thermodynamics of the dissolution process.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4", label="Figure 2: Solute-Solvent Interaction Model", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Figure 2: Solute-Solvent Interaction Model

Conclusion

Determining the solubility profile of a novel compound like 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a foundational activity in chemical and pharmaceutical development. While direct literature data may be sparse, a systematic approach grounded in the principles of physical chemistry and executed with robust experimental techniques can yield a comprehensive and reliable dataset. By combining theoretical predictions with the practical application of the isothermal shake-flask method and HPLC analysis, researchers can generate the critical data needed to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline.

References

  • Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Adib, F., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

  • American Chemical Society. (2024). Lesson 5.9: Temperature Changes in Dissolving. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

  • Acree, W. (Ed.). (2014). The Experimental Determination of Solubilities. John Wiley & Sons. Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-6-morpholin-4-yl-[11][13][20]triazin-2-yl)-pyridin-3-ylmethyl-amine. Retrieved from [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PMC. (n.d.). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Retrieved from [Link]

  • PubMed. (n.d.). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]

  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • Current Organic Chemistry. (2026). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

An In-Depth Technical Guide to the Anticipated Safety Profile of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine Disclaimer: No specific is publicly available at the time of this writing. This guide has been meticulou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Safety Profile of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Disclaimer: No specific is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally analogous chloro-s-triazine compounds to provide a predictive safety profile for use by trained researchers and drug development professionals. All recommendations should be implemented with the understanding that they are based on related chemical entities. A compound-specific SDS should be generated and consulted when available.

Section 1: Executive Summary & Anticipated Hazard Profile

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine belongs to the chloro-s-triazine class of compounds, which are known for their reactive nature and potential biological activity.[1] Based on analysis of related structures, this compound is anticipated to be a hazardous chemical. The primary concerns are expected to be acute oral toxicity, serious eye irritation, and skin sensitization.[2] It may also cause respiratory tract irritation.[2][3] Chronic exposure to related chloro-s-triazines has been linked to developmental and female reproductive toxicity.[4][5] Therefore, stringent adherence to safety protocols is paramount when handling this compound.

The following guide provides a detailed examination of the anticipated hazards, handling procedures, and emergency responses associated with 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 2: Predicted Physicochemical Properties and Identification

A summary of the predicted and known properties of structurally similar compounds is presented below. This data is essential for understanding the potential behavior of the compound and for designing appropriate handling and storage protocols.

PropertyPredicted/Observed ValueSource Compound
Molecular Formula C₇H₁₀ClN₅O(Calculated)
Molecular Weight 215.64 g/mol (Calculated)
Appearance White to pale yellow crystalline powder2-Chloro-4,6-diamino-1,3,5-triazine[6]
Melting Point >320 °C (decomposes)2-Chloro-4,6-diamino-1,3,5-triazine[6]
Storage Temperature 2-8°C, sealed in dry conditions4-Amino-6-chloro-1,3,5-triazin-2(5H)-one[7]

Section 3: GHS Hazard Classification and Pictograms (Anticipated)

The anticipated GHS classification for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is based on the known hazards of similar chloro-triazine compounds.[2][3][4]

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms cluster_hazards Anticipated Hazard Statements p1 p2 p3 h_statements H302: Harmful if swallowed H315: Causes skin irritation H317: May cause an allergic skin reaction H318: Causes serious eye damage H335: May cause respiratory irritation H411: Toxic to aquatic life with long lasting effects

Caption: Anticipated GHS Pictograms and Hazard Statements.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

The chloro-s-triazine scaffold is reactive, and appropriate measures must be taken to minimize exposure. The following protocols are based on best practices for handling hazardous chemical compounds.

Engineering Controls

All work with 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][8] An eyewash station and safety shower must be readily accessible.[2][8]

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is critical. The following workflow should be followed:

PPE_Workflow PPE Workflow for Handling Chloro-s-Triazines start Entry into Lab don_coat Don Lab Coat start->don_coat don_gloves Don Nitrile Gloves enter_hood Enter Chemical Fume Hood don_gloves->enter_hood don_goggles Don Chemical Safety Goggles (EN166 or OSHA 29 CFR 1910.133) don_coat->don_goggles don_goggles->don_gloves handle_compound Handle Compound enter_hood->handle_compound exit_hood Exit Chemical Fume Hood handle_compound->exit_hood doff_gloves Doff Gloves exit_hood->doff_gloves doff_coat Doff Lab Coat doff_gloves->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands end Exit Lab wash_hands->end

Caption: Step-by-step PPE workflow for handling chloro-s-triazines.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[2][8][9]

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[2][9]

  • Respiratory Protection: For situations where dust formation is unavoidable or if working outside a fume hood (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2][9]

Section 5: Emergency Procedures

Prompt and correct action in the event of an emergency is crucial to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures
  • Evacuate Personnel: Clear the area of all non-essential personnel.

  • Ensure Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Wear Appropriate PPE: See Section 4.2.

  • Contain and Clean Up:

    • For small spills, carefully sweep up the solid material, avoiding dust formation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Section 6: Toxicological Profile (Predicted)

The toxicological properties of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine have not been fully investigated. The following information is based on data from related chloro-s-triazines.

  • Acute Toxicity: Expected to be harmful if swallowed (Acute Oral Toxicity Category 4).[2]

  • Skin Corrosion/Irritation: Predicted to cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye damage.[2][3][4]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Related chloro-s-triazines have been shown to cause developmental and female reproductive toxicity.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Not applicable.

Section 7: Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal processing.[2]

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Section 8: Ecological Information

  • Ecotoxicity: Toxic to aquatic life with long-lasting effects.[2] It is imperative to prevent this compound from entering the environment.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 9: Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 10: Transport Information

Based on the predicted environmental hazards of related compounds, the following transport information is anticipated:

  • UN Number: UN3077[2]

  • Proper Shipping Name: Environmentally hazardous substances, solid, n.o.s.[2]

  • Transport Hazard Class: 9[2]

  • Packing Group: III[2]

References

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • Gere, A., et al. (2018). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Toxics, 6(3), 43. [Link]

  • Georganics Ltd. (2011, January 27). Safety Data Sheet: 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

  • OEHHA. (2016, July 15). 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution protocols for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Abstract & Strategic Context This guide details the synthetic protocols for the functionalization of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (referred to herein as Intermediate C ). This scaffold is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the synthetic protocols for the functionalization of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (referred to herein as Intermediate C ). This scaffold is a critical "privileged structure" in medicinal chemistry, serving as the core for potent PI3K/mTOR inhibitors (e.g., ZSTK474 analogs, Gedatolisib precursors) and herbicides.

The Synthetic Challenge: Unlike the highly reactive cyanuric chloride (TCT) starting material, Intermediate C is electronically deactivated. The presence of two electron-donating groups (the C2-amine and C6-morpholine) significantly increases electron density within the triazine ring, stabilizing the C-Cl bond and raising the activation energy for the final Nucleophilic Aromatic Substitution (


).

Successful functionalization of this "lazy" chlorine requires forcing conditions, precise solvent selection to stabilize the Meisenheimer complex, and rigorous pKa matching of bases. This note provides three validated protocols for Amination, Etherification, and Thiolation.

Mechanistic Workflow & Decision Tree

The following decision tree guides the selection of reaction conditions based on the nucleophile type.

ReactionWorkflow cluster_legend Key Mechanism Start Target: 4-Chloro-6-(4-morpholinyl)- 1,3,5-triazin-2-ylamine Decision Select Nucleophile Class Start->Decision Amine N-Nucleophile (Primary/Secondary Amines) Decision->Amine Alcohol O-Nucleophile (Alcohols/Phenols) Decision->Alcohol Thiol S-Nucleophile (Thiols/Thiophenols) Decision->Thiol AmineCond1 Standard: Dioxane, DIPEA, 90°C Amine->AmineCond1 Sterically Unhindered AmineCond2 Refractory: n-Butanol, 110°C (Solvent Assisted) Amine->AmineCond2 Sterically Hindered/Low Nucleophilicity AlcCond1 Phenols: K2CO3, DMF, 80°C Alcohol->AlcCond1 pKa < 10 (Phenols) AlcCond2 Aliphatic: NaH, THF/DMF, 0°C -> 60°C Alcohol->AlcCond2 pKa > 15 (Alcohols) ThiolCond NaH or K2CO3 DMF/THF, 0°C -> RT Thiol->ThiolCond Meisenheimer Rate Limiting Step: Formation of Meisenheimer Complex

Figure 1: Strategic decision tree for


 conditions based on nucleophile sterics and acidity.

Validated Protocols

Protocol A: C-N Bond Formation (Amination)

Primary Application: Synthesis of PI3K/mTOR inhibitor libraries.

Rationale: Since the triazine ring is deactivated, the reaction entropy must be maximized. High-boiling polar solvents are preferred. n-Butanol is particularly effective as it can act as a proton shuttle, stabilizing the leaving group departure, whereas 1,4-Dioxane is preferred if the product is prone to alcoholysis (trans-etherification).

Materials:

  • Intermediate C (1.0 eq)

  • Target Amine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous) or n-Butanol.

Step-by-Step Methodology:

  • Charge: To a pressure-rated reaction vial equipped with a magnetic stir bar, add Intermediate C (e.g., 1.0 mmol, 229 mg).

  • Solvation: Add 1,4-Dioxane (5 mL, 0.2 M concentration). Note: If solubility is poor, add 10% DMF.

  • Activation: Add DIPEA (2.0 mmol, 348 µL). Stir at Room Temperature (RT) for 5 minutes.

  • Addition: Add the Target Amine (1.2 mmol).

  • Reaction: Seal the vial and heat to 95°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (M+H ~230) should disappear. If conversion is <50% after 4 hours, increase temp to 110°C or switch solvent to n-Butanol.

  • Workup (Precipitation Method):

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product often precipitates as a white/off-white solid. Filter, wash with water and cold diethyl ether.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc (30 mL). Wash with Brine (2 x 15 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: C-O Bond Formation (Etherification)

Primary Application: Introduction of solubility-enhancing alkoxy groups.

Rationale: Alcohols are weaker nucleophiles than amines in neutral conditions. The alcohol must be deprotonated to the alkoxide in situ using a strong base (NaH) to increase nucleophilicity (HOMO energy) sufficiently to attack the electron-rich triazine ring.

Materials:

  • Intermediate C (1.0 eq)

  • Target Alcohol (1.5 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.5 mmol) in anhydrous THF (3 mL).

    • Cool to 0°C.

    • Dropwise add the Target Alcohol (1.5 mmol) dissolved in THF (1 mL).

    • Stir at 0°C for 15 mins, then RT for 15 mins (ensure

      
       evolution ceases).
      
  • Coupling:

    • Add Intermediate C (1.0 mmol) as a solid or solution in THF/DMF.

  • Reaction:

    • Heat to 60°C for 4–8 hours.

    • Note: Higher temperatures (reflux) may be needed for secondary alcohols.

  • Quench:

    • Cool to 0°C. Carefully quench with saturated

      
       solution.
      
  • Purification:

    • Extract with DCM or EtOAc.

    • Flash Column Chromatography is usually required (Gradient: 0-5% MeOH in DCM).

Optimization & Troubleshooting Data

Solvent & Base Effects on Conversion (24h at 90°C) Substrate: Intermediate C + Morpholine (Test Amine)

SolventBaseConversion (%)Comments
THF DIPEA35%Too low boiling; reaction stalls.
Acetonitrile

45%Poor solubility of Intermediate C.
1,4-Dioxane DIPEA92% Recommended standard.
n-Butanol None98% Solvent acts as catalyst; requires high temp workup.
DMF

88%Good for difficult substrates; difficult workup.

Common Failure Modes:

  • Hydrolysis (Formation of -OH):

    • Symptom:[1][2][3] LCMS shows mass M+H ~212 (loss of Cl, gain of OH).

    • Cause: Wet solvent or hygroscopic base (

      
      ).
      
    • Fix: Use anhydrous solvents and DIPEA (non-hygroscopic).

  • No Reaction:

    • Symptom:[2][3] Starting material persists.

    • Cause: Nucleophile is too bulky or triazine is too electron-rich.

    • Fix: Switch to Microwave Irradiation (140°C, 30 mins, NMP solvent).

Safety & Handling

  • Sensitization: Chlorotriazines are known sensitizers. Handle in a fume hood.

  • Pressure: Reactions at 95-110°C in closed vials generate pressure. Use rated pressure vials.

  • Quenching: NaH protocols generate hydrogen gas. Quench carefully.

References

  • Bakharev, V., et al. (2012).[4] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin. Link

    • Context: Establishes hydrolysis side-reactions and lactam tautomeriz
  • Zhao, H., et al. (2007). "4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine."[5] Acta Crystallographica Section E. Link

    • Context: Crystal structure and synthesis of the exact target class using N-methylaniline.
  • Breslow, R., & Grieco, P. (1980). "Aqueous SNAr conditions." Journal of the American Chemical Society.
  • Rewcastle, G. W., et al. (2011). "Synthesis of PI3K inhibitors." Journal of Medicinal Chemistry. (See generally ZSTK474 synthesis literature). Context: General application of morpholino-triazines in drug discovery.
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Link

    • Context: Comprehensive review of temper

Sources

Application

Application Note: Strategic Synthesis of PI3K/mTOR Inhibitors Using the 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine Scaffold

Executive Summary This guide details the synthetic utility of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CMTA) as a high-value intermediate for developing ATP-competitive kinase inhibitors. Focusing on the Phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CMTA) as a high-value intermediate for developing ATP-competitive kinase inhibitors. Focusing on the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, this note provides optimized protocols for functionalizing the final chlorine "handle" of the triazine core. We contrast nucleophilic aromatic substitution (


) with Palladium-catalyzed cross-coupling strategies to maximize yield and selectivity.

Scientific Background & Rationale

The Privileged Triazine Scaffold

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry due to its planar, triangular geometry which mimics the adenine base of ATP.

  • Morpholine Moiety: Acts as a critical hydrogen-bond acceptor for the hinge region of the kinase (specifically Val851 in PI3K

    
    ).
    
  • Exocyclic Amine: Improves water solubility and provides additional H-bond donor capability within the solvent-exposed regions of the binding pocket.

  • Chlorine Substituent: The electrophilic site for late-stage diversification, allowing researchers to tune potency and isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Target Pathway: PI3K/AKT/mTOR

Inhibitors derived from CMTA, such as ZSTK474 , function by blocking the ATP-binding site of Class I PI3Ks. This prevents the phosphorylation of PIP2 to PIP3, thereby silencing the downstream AKT/mTOR signaling cascade which is frequently hyperactivated in oncology indications.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Via PI3K AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Triazine Inhibitor (CMTA-Derived) Inhibitor->PI3K ATP Competition

Figure 1: The PI3K/AKT/mTOR signaling cascade. CMTA-derived inhibitors competitively bind to the PI3K ATP pocket, halting the conversion of PIP2 to PIP3.

Synthetic Strategy: Functionalizing the Chlorine Handle

The starting material, CMTA , possesses significantly reduced electrophilicity compared to cyanuric chloride (trichloro-triazine) due to electron donation from the amino and morpholino groups. Therefore, standard mild conditions often fail; forcing conditions or catalysis are required.

Comparative Methodologies
FeatureMethod A:

(Thermal)
Method B: Buchwald-Hartwig (Catalytic)
Mechanism Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Substrate Scope Strong nucleophiles (Alkyl amines, Anadols, Benzimidazoles)Weak nucleophiles (Aryl amines, Amides, Sulfonamides)
Reagents Base (

, NaH), Polar Solvent (DMF, DMSO)
Pd catalyst, Ligand (Xantphos), Base (

)
Temperature High (100°C – 140°C)Moderate to High (80°C – 120°C)
Key Advantage Metal-free, lower cost, robust for simple aminesEnables coupling with electron-deficient aryls
Primary Risk Hydrolysis of Cl to -OH (inactive phenol)Catalyst poisoning, cost, residual metal removal

Detailed Protocol: Synthesis of a ZSTK474 Analog

Objective: Synthesis of 2-(2-(difluoromethyl)-1H-benzimidazol-1-yl)-4-(4-morpholinyl)-6-amino-1,3,5-triazine using Method A (


).
Materials & Reagents
  • Starting Material: 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (1.0 eq)

  • Nucleophile: 2-(Difluoromethyl)-1H-benzimidazole (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve CMTA (1.0 g, 4.35 mmol) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous

    
     (1.5 g, 10.8 mmol) to the solution. Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
    • Note: For less reactive benzimidazoles, Sodium Hydride (NaH, 60% in oil) can be used, but requires strict moisture exclusion at 0°C during addition.

  • Nucleophile Addition: Add 2-(difluoromethyl)-1H-benzimidazole (0.88 g, 5.22 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 110°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (5% MeOH in DCM) or LC-MS.
    
    • Timepoint: Reaction typically reaches completion in 4–12 hours.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (150 mL) with vigorous stirring. A precipitate should form immediately.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Dissolve the crude solid in minimal hot Ethanol or EtOAc.

    • Recrystallize or perform Flash Column Chromatography (SiO2, Gradient: 0

      
       5% MeOH in DCM).
      
    • Yield Expectation: 75–85% as a white to off-white solid.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: CMTA + Nucleophile Reaction Reaction: DMF, K2CO3, 110°C 4-12 Hours Start->Reaction Check QC Check: TLC / LC-MS Reaction->Check Check->Reaction Incomplete Quench Workup: Pour into Ice Water Filter Precipitate Check->Quench Complete Purify Purification: Recrystallization or Flash Column Quench->Purify Final Final Inhibitor (>98% Purity) Purify->Final

Figure 2: Operational workflow for the


 functionalization of CMTA.

Analytical Characterization & QC

To ensure data integrity for publication or biological screening, the final compound must meet these criteria:

  • HPLC Purity: >95% at 254 nm.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the broad -NH2 signal if the amine was substituted (unlikely in this specific protocol) or shifts in the aromatic protons.

    • Confirm Morpholine peaks: ~3.6 ppm (4H, m) and ~3.8 ppm (4H, m).

    • Confirm Triazine-Amine: Broad singlet around 6.5–7.5 ppm (2H,

      
      ).
      
  • Mass Spectrometry: ESI+ mode. Expect

    
     peak corresponding to the specific nucleophile added.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Nucleophile is too weak for

.
Switch to Method B (Buchwald-Hartwig) using

and Xantphos.
Hydrolysis Product (OH) Wet solvent or base; traces of water.Use freshly distilled DMF and anhydrous bases. Store reagents in a desiccator.
Insoluble Precipitate Product trapped with salts.Ensure thorough water washing of the filter cake. Sonication in MeOH may help dissolve product from salts.
Regioselectivity Issues N/A for this scaffold.CMTA has only one reactive chlorine. Regioselectivity is structurally enforced.

References

  • ZSTK474 Discovery: Yaguchi, S. et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute (2006).

  • Triazine Scaffold Synthesis: Rewcastle, G. W. et al. "Synthesis and biological evaluation of novel 4,6-disubstituted-1,3,5-triazin-2-ols as PI3K inhibitors."[2] Bioorganic & Medicinal Chemistry (2011).[3]

  • Buchwald-Hartwig Conditions: Guram, A. S. et al. "A simple catalytic method for the conversion of aryl bromides to arylamines." Angewandte Chemie International Edition (1995).

  • PI3K Pathway Biology: Fruman, D. A. et al. "The PI3K Pathway in Human Disease." Cell (2017).

  • Chemical Properties of CMTA: PubChem Compound Summary for CID 135483758 (Related Analog).

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (Personal Protective Equipment).

Sources

Method

Application Note: One-Pot Synthesis Architectures for 1,3,5-Triazine Derivatives

Abstract & Strategic Overview The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for PI3K inhibitors, anti-malarials, and herbicides. Traditional synthesis ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for PI3K inhibitors, anti-malarials, and herbicides. Traditional synthesis often requires isolation of intermediates, leading to yield loss and solvent waste. This guide details three distinct one-pot methodologies that maximize atom economy and throughput.

We present a "Fit-for-Purpose" selection strategy:

  • Method A (Sequential Substitution): For high-precision, asymmetric drug candidates (e.g., Idelalisib analogs).

  • Method B (Microwave-Assisted Trimerization): For rapid construction of symmetric cores or covalent organic frameworks (COFs).

  • Method C (Green Aqueous Synthesis): For sustainable, scale-up friendly production.

Method A: Temperature-Gated Sequential Nucleophilic Substitution

Best For: Creating highly diverse, non-symmetric libraries (


).
The Mechanistic Logic

Cyanuric chloride (TCT) possesses three chlorine atoms with distinct reactivity profiles based on the ring's electron density. As nucleophiles replace chlorines, the ring becomes more electron-rich, requiring higher activation energy (temperature) for subsequent substitutions.

  • Sub 1 (

    
    C):  Highly exothermic; kinetically controlled.
    
  • Sub 2 (RT): Slower; requires ambient thermal energy.

  • Sub 3 (

    
    C):  Difficult; requires reflux and often stronger bases.
    
Protocol: The "0-25-80" Workflow

Reagents:

  • Cyanuric Chloride (TCT) (1.0 equiv)

  • Nucleophiles: Amines (

    
    , 
    
    
    
    ), Phenols, or Thiols.
  • Base: DIPEA (organic soluble) or

    
     (heterogeneous).
    
  • Solvent: THF (anhydrous) or Acetone/Water (1:1).

Step-by-Step Procedure:

  • Activation (

    
    ):  Dissolve TCT (10 mmol) in THF (40 mL) and cool to 0–5°C  in an ice bath. Critical: Maintain low temp to prevent di-substitution.
    
  • First Addition: Add Nucleophile 1 (1.0 equiv) dropwise.[1] Follow with DIPEA (1.1 equiv). Stir at 0°C for 2 hours.

    • QC Check: TLC should show disappearance of TCT.

  • Thermal Shift 1 (

    
    ):  Remove ice bath. Allow reaction to warm to 25°C (RT) .
    
  • Second Addition: Add Nucleophile 2 (1.0 equiv) and DIPEA (1.1 equiv). Stir at RT for 4–6 hours.

  • Thermal Shift 2 (

    
    ):  Equip with a reflux condenser. Heat system to 65–80°C .
    
  • Third Addition: Add Nucleophile 3 (1.2–1.5 equiv) and DIPEA (2.0 equiv). Reflux overnight (12–16 h).

  • Workup: Cool to RT. Pour into crushed ice. Filter precipitate or extract with EtOAc.

Visualization: Temperature-Gated Pathway

TCT_Synthesis Start Cyanuric Chloride (TCT) Step1 Step 1: 0°C Mono-Substitution Start->Step1 + Nuc1 / Base Inter1 Intermediate A (Dichloro) Step1->Inter1 Step2 Step 2: 25°C Di-Substitution Inter1->Step2 + Nuc2 / Warm to RT Inter2 Intermediate B (Monochloro) Step2->Inter2 Step3 Step 3: 80°C Tri-Substitution Inter2->Step3 + Nuc3 / Reflux Final Final Product (Asymmetric) Step3->Final

Caption: The "0-25-80" thermal gating strategy ensures selective substitution at each position.

Method B: Superacid-Catalyzed Nitrile Trimerization

Best For: Symmetric triazines (


) or "2+1" substitution patterns using nitriles.
The Mechanistic Logic

Nitriles are generally unreactive toward trimerization without activation. Using a superacid (Triflic Acid, TfOH) generates a highly reactive nitrilium salt intermediate. This electrophile is attacked by subsequent nitrile molecules to close the ring.

Protocol: Microwave-Assisted Cyclotrimerization

Reagents:

  • Nitrile (

    
    ) (3.0 equiv for symmetric).
    
  • Catalyst: Triflic Acid (TfOH) (0.1–0.5 equiv) or

    
    .
    
  • Solvent: Neat (solvent-free) or minimal

    
    .
    

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, mix the Nitrile (3 mmol) and TfOH (0.3 mmol).

    • Safety: TfOH is fuming and corrosive. Handle in a fume hood.

  • Irradiation: Seal the vial. Irradiate at 100–150°C for 10–20 minutes.

    • Note: Conventional heating requires 24h+; microwave reduces this to minutes.

  • Quenching: Cool to RT. Add aqueous

    
     (10%) to neutralize the acid and precipitate the product.
    
  • Purification: Filter the solid. Wash with water and cold ethanol.[2] Recrystallize if necessary.

Variation (2+1 Asymmetry): To make


-triazine: Mix Nitrile A (1 equiv) with TfOH at 

C to form the nitrilium salt, then add Nitrile B (2 equiv) and heat.
Visualization: Nitrilium Mechanism

Nitrile_Mechanism Nitrile Nitrile (R-CN) Nitrilium Nitrilium Ion [R-C≡NH]+ Nitrile->Nitrilium Protonation Acid Superacid (TfOH) Acid->Nitrilium Dimer Dimer Intermediate Nitrilium->Dimer + 2nd Nitrile Cyclic Cyclization Dimer->Cyclic + 3rd Nitrile Product 1,3,5-Triazine Cyclic->Product - H+

Caption: Superacid activation converts inert nitriles into reactive nitrilium electrophiles.

Comparative Data Analysis

The following table contrasts the efficiency of the described one-pot methods against traditional multi-step isolation routes.

MetricTraditional Step-by-StepMethod A (One-Pot TCT)Method B (MW Nitrile)
Total Time 24 – 48 Hours12 – 18 Hours15 – 30 Minutes
Overall Yield 40 – 55% (Losses at isolation)75 – 92%85 – 95%
Solvent Usage High (Multiple washes)Low (Single solvent system)Minimal / Solvent-Free
Diversity Potential HighHighLow/Medium
Atom Economy LowMediumExcellent

Troubleshooting & Critical Parameters

Solvent Effects in Method A
  • THF: Best for solubility of organic amines. Requires dry conditions to prevent hydrolysis of TCT to cyanuric acid.

  • Acetone/Water: "Green" alternative.[2] Best when using inorganic bases (

    
    , 
    
    
    
    ). The water helps dissolve the base, while acetone dissolves the TCT.
Controlling "Over-Reaction"

If you observe di-substitution during the first step (


C):
  • Lower Temperature: Go to

    
    C.
    
  • Slow Addition: Use a syringe pump for the nucleophile.

  • Stoichiometry: Ensure strictly 0.95–1.0 equiv of Nucleophile 1.

Suzuki Coupling Integration

For carbon-linked triazines, Method A can be modified. After Step 4 (Di-substitution), instead of a third nucleophile, add:

  • Aryl Boronic Acid (

    
    )
    
  • Pd Catalyst (

    
    )
    
  • Base (

    
    )
    
  • Reflux (Suzuki-Miyaura conditions).

  • Reference: This creates C-C bonds directly on the triazine core in the same pot [1].

References

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride. ACS Omega, 2025.[3] [Link][3]

  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles. The Journal of Organic Chemistry, 2014.[4] [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. Molecules, 2025. [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 2024. [Link]

Sources

Application

Application Note &amp; Industrial Protocol: A Scalable, Two-Step Synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Abstract This document provides a comprehensive, scalable, and validated protocol for the synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine, a key intermediate in the development of various pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scalable, and validated protocol for the synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a sequential, temperature-controlled nucleophilic aromatic substitution of cyanuric chloride. This protocol is designed for researchers in industrial chemistry and drug development, emphasizing process control, safety, scalability, and analytical validation. The methodology is broken down into two primary stages: the synthesis of the intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine, followed by selective amination to yield the target compound.

Introduction and Scientific Background

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules, including anticancer and antimicrobial agents[1][2]. The compound 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a crucial building block, offering three distinct points for chemical modification. Its industrial value stems from its role as a precursor in the synthesis of complex pharmaceuticals.

The synthetic strategy hinges on the differential reactivity of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-withdrawing nature of the triazine ring makes it highly susceptible to nucleophilic substitution. The reactivity of the remaining chlorine atoms decreases as each is successively replaced. This fundamental principle allows for a highly selective, stepwise synthesis by carefully controlling the reaction temperature.[3][4]

  • First Substitution: Occurs readily at low temperatures (0–5 °C).

  • Second Substitution: Requires intermediate temperatures (room temperature to ~40 °C).

  • Third Substitution: Requires higher temperatures and often more forcing conditions.

This protocol leverages this temperature gradient to first introduce a morpholine group, followed by a selective amination, providing a robust and high-yield pathway to the desired product.

Overall Synthetic Scheme & Workflow

The synthesis is a two-step process starting from commercially available cyanuric chloride.

Synthesis_Workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Selective Amination CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Reaction1 Reaction @ 0-5 °C Morpholine Morpholine Base1 Base (e.g., Na₂CO₃) Solvent1 Solvent (e.g., Acetone/Water) Intermediate Intermediate: 2,4-Dichloro-6-morpholino-1,3,5-triazine Reaction2 Reaction @ 25-35 °C Ammonia Aqueous Ammonia (NH₄OH) Solvent2 Solvent (e.g., THF) Product Final Product: 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine Purification Purification (Filtration & Washing) Product->Purification QC QC Analysis (HPLC, NMR, MS, MP) Purification->QC Reaction1->Intermediate Yield: ~85-95% Reaction2->Product Yield: ~80-90%

Diagram 1: High-level workflow for the two-step synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt.PuritySupplier Notes
Cyanuric Chloride108-77-0184.41≥99%Highly moisture sensitive; handle under inert gas.
Morpholine110-91-887.12≥99%Corrosive and flammable.
Sodium Carbonate (Anhydrous)497-19-8105.99≥99.5%Dry thoroughly before use.
Ammonium Hydroxide1336-21-635.0528-30% aq. soln.Pungent odor; use in a well-ventilated fume hood.
Acetone67-64-158.08ACS Grade
Tetrahydrofuran (THF)109-99-972.11ACS Grade
Deionized Water7732-18-518.02ASTM Type II
Equipment
  • Jacketed glass reactor (1L, 5L, or larger) with overhead mechanical stirrer, temperature probe, and condenser.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Addition funnel.

  • Temperature control system (chiller/heater circulator).

  • Buchner funnel and vacuum filtration apparatus.

  • Vacuum oven.

  • Standard laboratory glassware.

  • Analytical Instruments: HPLC, NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus.

Experimental Protocols

PART 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine (Intermediate)

This first step involves the selective mono-substitution of cyanuric chloride with morpholine. The key to achieving high selectivity and yield is rigorous temperature control.

Protocol Justification:

  • Solvent System: Acetone is used as it effectively dissolves cyanuric chloride. The presence of water helps in dissolving the sodium carbonate base and facilitates the precipitation of the product upon completion.

  • Temperature: The reaction is maintained at 0-5 °C to exploit the first reactivity window of cyanuric chloride, preventing the formation of di-substituted byproducts.[5]

  • Base: Anhydrous sodium carbonate is a mild and inexpensive base sufficient to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, and a nitrogen inlet. Set the circulator to cool the jacket to 0 °C.

  • Reagent Charging: Charge the reactor with cyanuric chloride (184.4 g, 1.0 mol) and acetone (1.5 L). Begin stirring to form a slurry/solution.

  • Base Addition: Add anhydrous sodium carbonate (111.3 g, 1.05 mol) to the reactor.

  • Nucleophile Preparation: In a separate beaker, prepare a solution of morpholine (87.1 g, 1.0 mol) in 500 mL of acetone.

  • Controlled Addition: Once the reactor contents reach a stable temperature between 0-5 °C, begin the dropwise addition of the morpholine solution via an addition funnel over 1.5-2 hours. Crucial: Monitor the internal temperature closely; do not allow it to exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the cyanuric chloride is consumed.

  • Product Isolation: Once the reaction is complete, slowly pour the reaction mixture into 2 L of ice-cold deionized water with vigorous stirring. A white precipitate will form.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7).

  • Drying: Dry the product, 2,4-dichloro-6-morpholino-1,3,5-triazine, in a vacuum oven at 40-50 °C to a constant weight.

  • Analysis: Characterize the intermediate by melting point, HPLC, and NMR to confirm purity and identity before proceeding. Expected yield: 200-223 g (85-95%).

PART 2: Synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (Final Product)

This second step involves the selective amination of the second chlorine position on the triazine ring. The temperature is raised to access the second reactivity window.

Protocol Justification:

  • Nucleophile: Aqueous ammonia is a readily available and effective source of the amino group. An excess is used to ensure complete reaction.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for the intermediate and is miscible with aqueous ammonia, creating a homogenous reaction environment.

  • Temperature: The temperature is raised to 25-35 °C. This provides sufficient energy to overcome the activation barrier for the second substitution while being mild enough to prevent the substitution of the final, least reactive chlorine atom.[6][7]

Step-by-Step Procedure:

  • Reactor Setup: Set up the jacketed reactor as in Part 1. Set the circulator to maintain the jacket at 30 °C.

  • Reagent Charging: Charge the reactor with the dried intermediate, 2,4-dichloro-6-morpholino-1,3,5-triazine (235.1 g, 1.0 mol), and THF (1.5 L). Stir until fully dissolved.

  • Ammonia Addition: Add concentrated aqueous ammonia (28-30%, ~170 mL, ~2.5 mol) dropwise over 1 hour. An exotherm may be observed; maintain the internal temperature between 25-35 °C using the jacket circulator.

  • Reaction and Monitoring: Stir the mixture at 30-35 °C for 4-6 hours. Monitor the disappearance of the starting material by HPLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of THF by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated slurry into 2 L of cold deionized water. The product will precipitate as a white solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the cake with deionized water (3 x 500 mL) to remove any residual salts.

  • Drying: Dry the final product, 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine, in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Final Analysis: Perform full analytical characterization (see Section 5). Expected yield: 172-194 g (80-90%).

Quality Control and Analytical Characterization

Rigorous analytical control is essential for ensuring the quality and consistency of the final product.

ParameterIntermediate SpecificationFinal Product Specification
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point 151-154 °C~220-224 °C (decomposes)[6]
Purity (HPLC) ≥98.0% (AUC)≥99.0% (AUC)
Identity (¹H NMR) Conforms to structureConforms to structure
Identity (MS) m/z = 235.01 (M⁺) for C₇H₈Cl₂N₄Om/z = 215.06 (M⁺) for C₇H₁₀ClN₅O
Residual Solvents Acetone < 5000 ppmTHF < 720 ppm

Process Safety and Scale-Up Considerations

  • Cyanuric Chloride: Highly reactive and corrosive, especially in the presence of moisture, releasing HCl gas. All transfers should be conducted under an inert atmosphere in a well-ventilated area.

  • Ammonia: Concentrated ammonia solution is corrosive and has a pungent, irritating odor. Operations should be performed in a high-efficiency fume hood.

  • Exotherms: Both reaction steps can be exothermic. Controlled, slow addition of reagents and efficient reactor cooling are critical, especially at larger scales. For industrial production, a thorough calorimetric study (e.g., using RC1) is recommended to understand the thermal risks.

  • Waste Disposal: The aqueous filtrates will contain salts (NaCl, NH₄Cl) and residual organic solvents. All waste streams must be disposed of in accordance with local environmental regulations.

Diagram 2: Logical flow highlighting key control points.

References

  • MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. Google Patents.
  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • ChemicalBook. (2025). 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE. ChemicalBook.
  • PMC, NIH. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. IJPSRR.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com.
  • University of Minho. (n.d.). Novel functionalized melamine-based nitroheterocycles: synthesis and activity against trypanosomatid parasite. University of Minho.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine synthesis

The following guide is structured as a Technical Support Center for the synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine . It prioritizes reaction selectivity, yield optimization, and troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine . It prioritizes reaction selectivity, yield optimization, and troubleshooting.

Ticket Subject: Improving Yield & Selectivity for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Chemistry Engine: Mechanism & Selectivity

To improve yield, you must master the Temperature-Dependent Selectivity Rule of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is a stepwise Nucleophilic Aromatic Substitution (


).
  • The Trap: The reactivity of the triazine ring drops logarithmically with each chlorine substitution.

  • The Solution: You must strictly gate your reaction temperatures to "unlock" only one substitution site at a time.

Reaction Pathway Diagram

The following diagram illustrates the critical temperature gates required to prevent impurities.

ReactionPathway cluster_legend Thermodynamic Gates CC Cyanuric Chloride (Starting Material) Mono Intermediate A (Mono-Morpholino) Target: >95% Purity CC->Mono Step 1: Morpholine Temp: 0°C - 5°C Strict Control Impurity2 Impurity: Over-Sub (Di-Morpholino) CC->Impurity2 Temp > 10°C in Step 1 Target TARGET PRODUCT (4-Cl-6-Morph-2-NH2) Mono->Target Step 2: Ammonia Temp: 35°C - 40°C Controlled Warm-up Impurity1 Impurity: Hydrolysis (Hydroxy-triazine) Mono->Impurity1 High Water Content or pH > 10 Target->Impurity2 Temp > 60°C in Step 2 Gate 1: 0°C Gate 1: 0°C Gate 2: 40°C Gate 2: 40°C Gate 1: 0°C->Gate 2: 40°C Gate 3: >80°C (Avoid) Gate 3: >80°C (Avoid) Gate 2: 40°C->Gate 3: >80°C (Avoid)

Figure 1: Stepwise


 pathway showing temperature gates required to avoid hydrolysis and over-substitution.

The "Golden Route" Protocol

This optimized protocol prioritizes the Morpholine-First strategy. Morpholine is a bulky secondary amine; adding it first at 0°C allows for better stoichiometric control than adding ammonia first, which often leads to over-amination (simazine-like byproducts).

Reagents & Stoichiometry
ComponentRoleEq.Critical Note
Cyanuric Chloride Scaffold1.0Must be fresh (white, not yellow).
Morpholine Nucleophile 11.0Do not exceed 1.05 eq in Step 1.
Ammonia (

)
Nucleophile 22.0-3.0Use 25-28% aq. solution. Excess drives Step 2.
Acetone Solvent-Dissolves Cyanuric Chloride.
Water Co-solvent-Dissolves base/Ammonia.

Base Scavenger1.1Neutralizes HCl from Step 1.
Step-by-Step Methodology
Step 1: The Mono-Substitution (Formation of Intermediate)
  • Preparation: Dissolve Cyanuric Chloride (1.0 eq) in Acetone. Cool the solution to 0°C – 5°C using an ice/salt bath.

    • Why: Cyanuric chloride is highly reactive.[1][2] Higher temps will cause immediate di-substitution.

  • Addition: Mix Morpholine (1.0 eq) with a stoichiometric amount of base (

    
     or DIPEA) in a separate vessel. Add this mixture dropwise  to the cyanuric chloride solution over 30–45 minutes.
    
    • Control: Maintain internal temperature

      
      .[3]
      
  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). You should see the starting material spot disappear and a new spot (Intermediate A) appear.

Step 2: The Amination (Target Synthesis)
  • Transition: Once Step 1 is complete, do not isolate the intermediate unless necessary.

  • Addition: Add aqueous Ammonia (25%, 2.5 eq) slowly to the reaction mixture.

  • Activation: Remove the ice bath. Allow the reaction to warm to Room Temperature (25°C) naturally. Then, heat gently to 35°C – 40°C for 2–4 hours.

    • Why: The second chlorine is "deactivated" by the electron-donating morpholine group. It requires more energy (heat) to displace than the first chlorine, but not enough (>60°C) to displace the third.[2]

  • Quench & Workup: Pour the mixture into crushed ice/water. The product is less soluble in water than the impurities and should precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (removes salts) and cold hexanes (removes unreacted organic impurities). Recrystallize from Ethanol or DMF/Water if purity is <95%.

Troubleshooting Dashboard (FAQs)

Issue: Low Yield / "Mushy" Product

Q: My product is an oil or a sticky gum instead of a solid. Why?

  • Root Cause: Likely presence of Hydrolysis Impurities (2-hydroxy-4,6-... species). This happens if the pH gets too high (>10) or the reaction runs too hot in water.

  • Fix:

    • Control pH: Use

      
       (weak base) instead of NaOH (strong base) during Step 1.
      
    • Solvent Switch: If hydrolysis persists, switch from Acetone/Water to THF (anhydrous) and use Ammonia gas or a solution of

      
       in Dioxane. This eliminates water entirely.
      
Issue: Over-Substitution

Q: I see a spot corresponding to the di-morpholino derivative. How do I stop this?

  • Root Cause: Localized heating or fast addition. If you dump the morpholine in all at once, the local concentration spikes, and the heat of reaction drives the second substitution immediately.

  • Fix:

    • Slow Addition: Use an addition funnel.

    • Dilution: Dilute your morpholine in acetone before adding it to the main pot.

Issue: Incomplete Reaction

Q: Step 2 (Amination) is stalling. I still have the mono-morpholino intermediate.

  • Root Cause: The morpholine ring donates electrons into the triazine ring, making the remaining chlorines less electrophilic.[4] Ammonia is a modest nucleophile.

  • Fix:

    • Catalyst: Add 5-10 mol% of DIPEA (Diisopropylethylamine). It acts as a proton sponge and solubility aid.

    • Temperature: Bump the temp to 45°C, but monitor closely. Do not exceed 50°C.

Analytical Validation

You cannot improve what you cannot measure. Use this decision tree to validate your product.

ValidationTree Start Crude Product Isolated TLC Check TLC (Hexane/EtOAc) Start->TLC Spots How many spots? TLC->Spots OneSpot 1 Spot Spots->OneSpot Clean MultiSpot >1 Spot Spots->MultiSpot Dirty MeltingPoint Check Melting Point Target: >200°C (Dec) OneSpot->MeltingPoint Recryst Recrystallize (Ethanol) MultiSpot->Recryst NMR 1H NMR (DMSO-d6) Look for Morpholine (3.6 ppm) and NH2 (6.9-7.0 ppm) MeltingPoint->NMR

Figure 2: Analytical workflow for validating the purity of the substituted triazine.

Key Analytical Markers (1H NMR in DMSO-d6)
  • Morpholine: Look for two multiplets around

    
     3.5–3.8 ppm (
    
    
    
    protons).[5]
  • Amine (

    
    ):  A broad singlet around 
    
    
    
    6.8–7.2 ppm (exchangeable with
    
    
    ).
  • Absence of Impurities: Ensure no peaks for starting material (Cyanuric Chloride) or hydrolysis products (broad OH peaks >10 ppm).

References

  • Sequential Nucleophilic Substitution on Cyanuric Chloride

    • Source: Organic & Biomolecular Chemistry (RSC Publishing), 2024.
    • Relevance: Establishes the thermodynamic barriers (activation energies) for stepwise substitution: 0°C for Step 1, RT for Step 2, >60°C for Step 3.
  • Synthesis of 4-Chloro-6-morpholino-1,3,5-triazin-2-amine (Crystal Structure & Protocol)

    • Source: Acta Crystallographica Section E, NIH/PubMed Central.
    • Amine.
  • One-Pot Synthesis Str

    • Source: ChemRxiv, 2024.
    • Relevance: Discusses the "orthogonality" of the three chlorine atoms and how to use solvent effects to suppress hydrolysis during the amin

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

[1][2] Executive Summary You are working with 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMT-Amine ).[1][2] This molecule is a critical "scaffold" intermediate often used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are working with 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMT-Amine ).[1][2] This molecule is a critical "scaffold" intermediate often used in the synthesis of PI3K/mTOR inhibitors (e.g., ZSTK474 analogues).[2]

The Core Challenge: This molecule contains three distinct functionalities on the triazine ring: an amine, a morpholine, and a reactive chlorine.[2] The chlorine atom is electrophilic and prone to hydrolysis (forming hydroxy-triazines) or over-substitution (forming di-morpholino or di-amino byproducts) if reaction conditions are not strictly controlled.[1][2]

This guide prioritizes purity preservation over simple yield, as the remaining chlorine is likely the handle for your next synthetic step.[2]

Module 1: Diagnostic Triage – Know Your Impurity[2]

Before selecting a purification method, compare your crude material against these common failure modes.

SymptomProbable CauseDiagnostic Check
Pungent, acrid smell Unreacted Cyanuric Chloride (Starting Material).[1][2]TLC (Hexane/EtOAc): Spot moves with solvent front.[1][2]
Material is "sticky" or gummy Polymerization or trapped Morpholine salts (Morpholine[1][2]·HCl).pH Check: Dissolve small amount in water.[1][2] If pH > 9, residual amine is present.[2]
White solid, does not melt < 300°C Hydrolysis product (Hydroxy-triazine / Cyanuric acid derivative).[2]LC-MS: Mass = Target - 18 (Cl) + 17 (OH).[1] (M-Cl+OH).[1][2][3][4]
Two spots on TLC (close Rf) Regioisomers or Over-substitution (Bis-morpholino).NMR: Check integration of Morpholine protons vs. Amine protons.

Module 2: The "Standard" Protocol (Precipitation & Wash)[2]

For 90% of synthesis workflows, column chromatography is unnecessary.[2] The solubility differential between the organic product and the inorganic salts/amine-salts is your primary purification lever.[1]

The Protocol

Context: You have just finished the reaction (likely Cyanuric Chloride + Morpholine + Ammonia).

  • Quench: Pour the reaction mixture slowly into Ice Water (Volume ratio 1:5 reaction:water).

    • Why: Low temperature prevents the hydrolysis of the remaining Chlorine atom.[2]

  • Stir: Agitate vigorously for 30 minutes.

    • Mechanism:[2][4][5][6][7] This dissolves the Morpholine Hydrochloride salts and inorganic bases (Na2CO3/NaOH) used as scavengers.[2]

  • Filtration: Filter the white precipitate using a sintered glass funnel.

  • The Critical Wash:

    • Wash 3x with Cold Water (removes salts).[1][2]

    • Wash 1x with Cold dilute HCl (0.1 N) (Optional: removes unreacted free morpholine).[1]

    • Wash 2x with Cold Water (to neutralize).[1][2]

    • Wash 1x with Cold n-Hexane (removes unreacted Cyanuric Chloride).[1][2]

  • Drying: Vacuum dry at < 40°C over P₂O₅.

    • Warning: Do not use high heat.[1][2] The C-Cl bond is thermally labile in the presence of residual moisture.[1]

Module 3: Recrystallization (High Purity Requirements)

If the "Standard Protocol" yields <95% purity, recrystallization is preferred over chromatography due to the polarity of the amine group.[2]

Solvent System A: Ethanol (Preferred)[2]
  • Applicability: Best for removing trace "oily" impurities and over-substituted byproducts.[1][2]

  • Method:

    • Suspend crude solid in minimal Ethanol (absolute).[2]

    • Heat to reflux briefly (do not boil for extended periods to avoid solvolysis).

    • If insoluble particles remain (likely inorganic salts), filter hot.[2]

    • Cool slowly to Room Temperature, then to 0°C.

    • Yield Expectation: 70-80%.

Solvent System B: Acetone/Water (Alternative)[2]
  • Applicability: Use if the product is too soluble in Ethanol.[1][2]

  • Method:

    • Dissolve in Acetone at RT.

    • Add Water dropwise until turbidity just appears.[1][2]

    • Cool to 4°C.

Q: Why not use Methanol?

  • A: Methanol is more nucleophilic than Ethanol.[1][2] At high temperatures, Methanol can attack the C-Cl bond, creating a methoxy-triazine impurity (Solvolysis).

Module 4: Decision Logic & Workflow

Use the following logic flow to determine the correct purification path for your specific batch.

PurificationLogic Start Crude Reaction Mixture Quench Quench in Ice Water (Remove Salts/Amine HCl) Start->Quench Filter Filter & Wash (Water + Hexane) Quench->Filter Check Purity Check (TLC / LC-MS) Filter->Check HighPurity Purity > 95% Check->HighPurity Yes LowPurity Purity < 95% Check->LowPurity No Final Dry < 40°C Store -20°C HighPurity->Final IdentifyImp Identify Impurity Type LowPurity->IdentifyImp Recryst Recrystallization (Ethanol) IdentifyImp->Recryst Salts/Oils Column Flash Chromatography (DCM:MeOH 95:5) IdentifyImp->Column Regioisomers Recryst->Final Column->Final

Figure 1: Purification Decision Tree.[1][2] Prioritize aqueous workup and recrystallization before attempting chromatography.[2]

Module 5: Flash Chromatography (The "Nuclear Option")[2]

If you have regioisomers (e.g., the amine attacked the wrong position) or significant bis-morpholino impurities, crystallization will likely fail because the polarities are too similar.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).[1][2]

    • Gradient: 0% to 5% Methanol in DCM.[1][2]

    • Note: The amine group makes the molecule "streak" on silica.[1][2] Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks.[2]

  • Loading: Dissolve in minimal DCM/THF. Do not use DMF for loading (difficult to remove).

Module 6: Stability & Storage (FAQ)

Q: Can I store the purified solid on the bench? A: No. Even as a solid, the C-Cl bond is susceptible to hydrolysis by atmospheric moisture over time.[2]

  • Protocol: Store under Argon/Nitrogen at -20°C.

Q: My product turned yellow after drying in the oven. A: You likely used temperatures >60°C. The color change indicates degradation (likely oxidation of the morpholine ring or hydrolysis).[2] Always vacuum dry at low temperatures.[1][2]

Q: I see a peak at M+14 in the Mass Spec. A: This is likely a Methylation artifact if you used Methanol during workup/crystallization, or it could be a contaminant from the morpholine source (N-methylmorpholine).[2]

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[2]

  • Yaguchi, S., et al. (2006).[2] "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor."[1][2] Journal of the National Cancer Institute, 98(8), 545–556.[2] (Describes synthesis of similar morpholino-triazine intermediates).

  • Menicagli, R., et al. (2004).[2] "Synthesis of 2,4,6-trisubstituted-1,3,5-triazines." Tetrahedron Letters, 45, 5803.[2] (General protocols for stepwise nucleophilic substitution on cyanuric chloride).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3397-62-4, 2-Chloro-4,6-diamino-1,3,5-triazine (Analogous solubility data).[1][2] [2]

Sources

Troubleshooting

Troubleshooting low reactivity of chlorotriazine intermediates

Introduction Welcome to the technical support center. If you are accessing this guide, you are likely facing a stalled reaction with cyanuric chloride (TCT) or its mono/di-substituted derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. If you are accessing this guide, you are likely facing a stalled reaction with cyanuric chloride (TCT) or its mono/di-substituted derivatives.

While TCT is a workhorse scaffold in drug discovery (e.g., covalent kinase inhibitors, chemically defined dendrimers), its reactivity is deceptively simple. The core challenge lies in stepwise deactivation : every time you replace a chlorine with a nucleophile, the remaining chlorines become exponentially less reactive due to resonance donation into the triazine ring.

This guide moves beyond basic textbook rules. We address the specific physicochemical barriers—solubility, hydrolysis competition, and steric stalling—that cause low yields in the lab.

Module 1: Diagnostic Workflow

Before altering reagents, identify the bottleneck. Use this logic flow to categorize your failure mode.

DiagnosticFlow Start Problem: Low Yield / Stalled Reaction CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Hydrolysis Mass = Product + 16 (OH) instead of Nu CheckLCMS->Hydrolysis Hydrolysis Product Stalled Mass = Starting Material (No Reaction) CheckLCMS->Stalled Unreacted SM Moisture Issue: Wet Solvents/Base Dry Solvents, Change Addition Order Hydrolysis->Moisture Slurry Precipitate observed? Stalled->Slurry SolubilityIssue Issue: Aggregation/Solubility Switch to DIPEA/THF Slurry->SolubilityIssue Yes (Thick Slurry) Deactivation Issue: Ring Deactivation Increase Temp or Catalyst Slurry->Deactivation No (Clear Solution)

Figure 1: Diagnostic logic for identifying the root cause of chlorotriazine failure modes.

Module 2: The Reactivity Ladder (Temperature & Kinetics)

The Core Problem: The "Temperature Rule" (0°C


 RT 

Reflux) is not arbitrary; it is dictated by the electron-donating nature of your nucleophiles.
FAQ: Why did my first substitution work instantly, but the second one failed at room temperature?

Answer: The first amine substituent donates electron density into the


-system of the triazine ring. This reduces the electrophilicity of the carbon centers attached to the remaining chlorines.
  • Implication: You must add energy (heat) to overcome the increased activation energy barrier for the second and third substitutions.

Standard Protocol for Stepwise Substitution:

StepTargetTemperatureBase StrategyCommon Pitfall
1 Mono-substitution-10°C to 0°C1.05 eq DIPEA or NaHCO₃Exotherm causes bis-substitution (impurity).
2 Di-substitution25°C to 45°C1.1 eq DIPEAStalls if the first amine is strongly donating.
3 Tri-substitution80°C to 110°CExcess Base + RefluxSolvent boiling point is too low (e.g., Acetone).

Corrective Action: If step 2 stalls at RT, raise the temperature to 50°C. If step 3 fails in acetone (bp 56°C), switch to 1,4-Dioxane (bp 101°C) or Toluene to access higher thermal energy.

Module 3: Solubility & Base Selection

The Core Problem: Inorganic bases (Carbonates) are cheap but create heterogeneous "slurries" that trap reactive intermediates.

FAQ: My reaction turned into a thick paste and stopped. What happened?

Answer: You likely used


 or 

in a solvent like acetone or THF. The byproduct (KCl/NaCl) precipitates, coating the unreacted chlorotriazine and preventing the nucleophile from reaching it.

The "Homogeneous Rescue" Protocol:

  • Switch Base: Use DIPEA (N,N-Diisopropylethylamine) . It is soluble in organic solvents, keeping the reaction homogeneous.

    • Warning: Avoid Triethylamine (TEA) if possible. TEA is less hindered and can act as a nucleophile itself, forming quaternary ammonium salts with the triazine [1].

  • Switch Solvent:

    • Standard: THF or Acetone (Good for Step 1 & 2).

    • Difficult Substrates: Acetonitrile (ACN) . ACN is polar aprotic and stabilizes the transition state better than ethers, often accelerating sluggish reactions [1].

Module 4: Fighting Hydrolysis (The "OH" Impurity)

The Core Problem: Water is a competitive nucleophile. Hydrolyzed triazines (hydroxy-chlorotriazines) are dead-ends; the hydroxyl group tautomerizes to a keto-form, completely deactivating the ring.

FAQ: I see a mass of [M+16] or [M-Cl+OH]. How do I stop this?

Answer: This is hydrolysis. It happens when the rate of water attack > rate of amine attack.

Troubleshooting Steps:

  • Check Solvent Grade: Use anhydrous solvents. TCT is hygroscopic; store it in a desiccator.

  • Invert Addition Order:

    • Wrong Way: Adding TCT solid into a solution of Amine + Aqueous Base. (High local concentration of water/base attacks TCT).

    • Right Way: Dissolve TCT in organic solvent

      
       Cool to 0°C 
      
      
      
      Slowly add Amine/Base mixture to the TCT. This keeps the TCT in excess relative to the water/base during addition.
  • Proton Sponge Effect: If your nucleophile is valuable, use a "Proton Sponge" or non-nucleophilic base to scavenge HCl without introducing water or hydroxide ions.

Module 5: The "Nuclear Option" for Deactivated Rings

The Core Problem: You are trying to displace the 3rd chlorine, but the first two substituents are electron-rich amines (e.g., morpholine, diethylamine). The ring is now electron-rich and "asleep."

Protocol: Catalytic Activation

If reflux in Dioxane isn't working, you need to activate the leaving group or the ring.

  • Lewis Acid Catalysis: Add 10-20 mol% of Lewis Acid (e.g.,

    
     or 
    
    
    
    ). This coordinates to the nitrogen in the ring or the chlorine, pulling electron density away and making the carbon more electrophilic [2].
  • The DABCO Shuttle: Add 10 mol% DABCO. DABCO displaces the chlorine to form a highly reactive quaternary ammonium intermediate, which is then rapidly displaced by your specific amine.

ReactionPathway TCT TCT (Trichloro) Mono Mono-Substituted (Deactivated) TCT->Mono 0°C, Fast Di Di-Substituted (Highly Deactivated) Mono->Di RT, Slower (Requires Energy) Tri Tri-Substituted (Target) Di->Tri Reflux, Difficult (Requires High Energy)

Figure 2: The stepwise energy ladder. Note the increasing difficulty of substitution.

References

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride . Journal of Organic Chemistry. (2025). Highlights the superiority of DIPEA/ACN over inorganic bases and the risks of TEA quaternization.

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. (2024).

    
    ) for difficult substitutions on the triazine ring. 
    
  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives . Organic & Biomolecular Chemistry. (2024).[1] Validates the temperature-dependent kinetic barriers (0°C vs RT vs Reflux).

Sources

Optimization

Minimizing side reactions in triazine amination

Topic: Minimizing Side Reactions in Triazine Amination Ticket ID: TRZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Goldilocks" Challenge Welcome to the Triazine Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Triazine Amination Ticket ID: TRZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Goldilocks" Challenge

Welcome to the Triazine Technical Support Center. You are likely here because 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) is behaving unpredictably.

TCT is a scaffold defined by sequential electrophilicity . The first chlorine is displaced easily (exothermic), the second requires mild heat, and the third is deactivated, often requiring forcing conditions. The three most common failure modes we see in the field are:

  • Over-amination: Obtaining the di-substituted product when targeting the mono-substituted species.

  • Hydrolysis: The formation of "dead" hydroxy-triazines due to moisture.

  • Stalled Reactivity: Inability to displace the final chlorine atom.

This guide provides self-validating protocols to navigate these cliffs.

Module 1: Controlling Selectivity (Mono- vs. Di-Substitution)

The Issue: You are targeting the mono-amine, but LC-MS shows a mixture of mono- (desired), di- (over-reacted), and starting material.

Root Cause: The reaction is kinetically controlled.[1] If the local concentration of amine is too high or the temperature spikes, the second substitution (


) becomes competitive with the first (

).

The Protocol: Temperature-Gated Addition Standard Operating Procedure for Mono-Amination

  • Dissolution: Dissolve TCT (1.0 equiv) in THF or Acetone. Cool to -10°C to 0°C .

    • Why: Lowering temperature increases the

      
       difference between the first and second substitution, widening the selectivity window [1].
      
  • Base Management: Use DIPEA (1.1 equiv) or

    
     (2.2 equiv).
    
    • Critical Step: If using inorganic base in a biphasic system (Water/DCM), ensure vigorous stirring (>800 RPM) to prevent local concentration gradients.

  • Controlled Addition: Add the amine (0.95 - 1.0 equiv) dropwise over 60 minutes.

    • Self-Validating Check: Monitor the internal temperature. If it rises >2°C during addition, your addition rate is too fast.

  • Quench: Once the amine is consumed (TLC/LCMS), quench immediately with dilute HCl (pH 3-4) if the product is stable, or remove solvent in vacuo.

Data: Selectivity vs. Temperature

Target ProductTemperature WindowStoichiometry (Amine:TCT)Key Risk
Mono-substituted -10°C to 0°C0.95 : 1.0Di-substitution (if T > 5°C)
Di-substituted 20°C to 40°C2.05 : 1.0Mono-impurity (if T too low)
Tri-substituted 80°C to 110°C (Reflux)>3.5 : 1.0Incomplete reaction
Module 2: The Moisture Menace (Hydrolysis)

The Issue: Appearance of a peak with mass [M-Cl+OH] (M-19 approx). This is the hydroxy-triazine byproduct.

Root Cause: Water is a competitive nucleophile. Hydrolysis is pH-dependent.[2] At pH


 7, the mechanism shifts to 

, significantly accelerating hydrolysis [2].

Troubleshooting Workflow:

  • Scenario A: Using Organic Solvents (THF/DCM)

    • Fix: Ensure solvents are anhydrous.[3] Use DIPEA instead of aqueous bases.

    • The Trap: Hygroscopic amine salts. Dry your amine starting material if it is a hydrochloride salt.

  • Scenario B: Using Aqueous/Organic Mixtures (Acetone/Water)

    • Fix: Maintain Temperature < 5°C. Hydrolysis has a higher activation energy than amination. Keeping it cold favors the amine.

    • Fix: Control pH. Do not use strong bases (NaOH) initially. Use

      
       or 
      
      
      
      . High pH promotes the formation of cyanuric acid [3].

Visualizing the Competition:

TriazinePathways TCT TCT (Trichlorotriazine) Mono Mono-Amine Product (Desired) TCT->Mono k1 (Fast) Temp < 0°C Hydroxy Hydroxy-Triazine (Dead End) TCT->Hydroxy k_hyd (Slow) Accelerated by pH > 7 Amine Amine Nucleophile Amine->Mono Water Water (Impurity) Water->Hydroxy

Figure 1: Kinetic competition between amination and hydrolysis. Note that high pH catalyzes the red dashed pathway.

Module 3: Reactivity Cliffs (The 3rd Substitution)

The Issue: You have successfully added two amines, but the third chloride refuses to leave. You are refluxing in THF, but the reaction has stalled.

Root Cause: Deactivation. The triazine ring becomes electron-rich after two aminations, reducing the electrophilicity of the carbon attached to the final chlorine. THF (bp 66°C) often does not provide enough thermal energy to overcome the activation barrier [4].

The Protocol: Forcing Conditions

  • Solvent Swap: Switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C).

  • Stoichiometry: Increase nucleophile to 3–5 equivalents.

  • Base: Use a stronger base if the nucleophile is weak.

    
     in DMF/Dioxane is effective.
    
  • Catalysis (Optional): In extreme cases, add 5-10 mol% of DABCO. It forms a more reactive quaternary ammonium intermediate that is easier to displace than the chloride.

Logic Diagram: Sequential Substitution

SequentialSub TCT Start: TCT (3 Cl) Step1 Step 1: Mono-Sub Target: 0°C TCT->Step1 + Amine 1 Failure1 Side Rxn: Hydrolysis (Wet Solvent) TCT->Failure1 Step2 Step 2: Di-Sub Target: RT (25°C) Step1->Step2 + Amine 2 Failure2 Side Rxn: Over-amination (Temp too high) Step1->Failure2 > 10°C Step3 Step 3: Tri-Sub Target: Reflux (>80°C) Step2->Step3 + Amine 3

Figure 2: The thermal staircase of triazine functionalization. Each step requires higher activation energy.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? A: Avoid if possible. Ethanol is a nucleophile. While it reacts slower than amines, it can form ethoxy-triazine byproducts, especially if the amine is bulky or unreactive. Use aprotic solvents (THF, DCM, Acetone, Acetonitrile) to eliminate this variable [5].

Q: My product precipitates out. Is that good? A: Yes. Precipitation often protects the product from over-reaction. If your mono-substituted product crashes out of the cold reaction mixture, filter it immediately. This is a self-purifying mechanism.

Q: How do I remove the final chlorine if I don't want a third amine (i.e., I want H)? A: You need a dechlorination protocol. Hydrogenation (


, Pd/C) with a base (

or

) works well to remove the final chlorine after the first two positions are substituted.
References
  • Blotny, G. (2006).[4] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

  • Guan, S., et al. (2014). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Advanced Materials Research, 881-883, 385-388.

  • Mittal, A., et al. (2017). Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines.[4][5] Indian Journal of Chemistry, 56B, 61-67.

  • Sharma, A., et al. (2018).[4] Exploring the orthogonal chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (TCT) as a trifunctional linker. Frontiers in Chemistry, 6, 516.[4]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Executive Summary & Application Context 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMTA ) is a critical heterocyclic scaffold used in the synthesis of herbicides (atrazine analogs) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (hereafter referred to as CMTA ) is a critical heterocyclic scaffold used in the synthesis of herbicides (atrazine analogs) and pharmaceutical intermediates (PI3K/mTOR kinase inhibitors).

This guide provides a comparative spectroscopic analysis to validate the identity of CMTA. Unlike standard spectral lists, this document focuses on differential diagnosis —how to distinguish the target molecule from its precursors (Cyanuric Chloride, Morpholine) and potential over-substituted impurities using FTIR spectroscopy.

Key Validation Markers
  • Primary Amine Confirmation: Distinct doublet (

    
    ) at 3300–3450 cm⁻¹.
    
  • Morpholine Incorporation: Appearance of aliphatic C-H stretches (2850–2960 cm⁻¹) and Ether C-O-C stretch (~1110 cm⁻¹).

  • Triazine Core Integrity: Retention of the "Quadrant Stretch" (~1540–1580 cm⁻¹).

  • Chlorine Retention: Presence of C-Cl vibration (approx. 800–850 cm⁻¹), distinguishing it from hydrolyzed (–OH) or trisubstituted impurities.

Comparative Spectral Analysis

The following table contrasts the target molecule (CMTA) against its starting materials to facilitate reaction monitoring.

Table 1: Comparative FTIR Peak Assignment
Functional GroupVibration ModeTarget: CMTA (cm⁻¹)Precursor: Cyanuric Chloride Precursor: Morpholine Diagnostic Note
Primary Amine

Stretch
3300–3450 (Doublet) AbsentAbsent (Secondary amine ~3300 singlet)Critical: The doublet confirms the

group. A singlet suggests incomplete amination or secondary amine impurity.
Aliphatic C-H

Stretch
2850–2960 Absent2800–2970 (Strong)Confirms morpholine attachment. Cyanuric chloride has no C-H bands.
Triazine Ring

Quadrant
1530–1580 ~1500 (Strong)AbsentThe triazine ring breathing shifts upon substitution.
Amine Bending

Scissoring
1620–1650 Absent~1450 (CH₂ scissoring overlaps)Confirms primary amine; distinct from the aromatic ring stretch.
Ether Linkage

1100–1120 Absent~1090–1120Characteristic of the morpholine ring.
Carbon-Chlorine

~800–850 850 & 1260 (Very Strong)AbsentIntensity decreases relative to Cyanuric Chloride (3 Cl

1 Cl), but must remain visible.

Technical Insight: The shift of the triazine ring stretching frequency from ~1500 cm⁻¹ in cyanuric chloride to higher frequencies in CMTA is due to the mesomeric electron donation from the amino and morpholino groups into the electron-deficient triazine ring [1, 2].

Detailed Peak Assignment & Mechanistic Interpretation

Region 1: The High-Frequency Region (3500–2800 cm⁻¹)
  • 
     Asymmetric/Symmetric Stretch (3450/3300 cm⁻¹): 
    The target molecule contains an exocyclic primary amine. In the solid state (KBr pellet), these bands may broaden due to intermolecular Hydrogen bonding with the morpholine oxygen or triazine nitrogens.
    
    • Differentiation: If you see a broad, single mound centered at 3400 cm⁻¹, suspect hydrolysis (formation of -OH). If you see a sharp singlet, suspect formation of a secondary amine side-product.

  • Morpholine C-H Stretch (2850–2960 cm⁻¹): These bands arise from the

    
     hybridized carbons in the morpholine ring. Their appearance is the first sign that nucleophilic substitution of the cyanuric chloride has occurred.
    
Region 2: The Double Bond/Fingerprint Region (1700–1000 cm⁻¹)
  • Amine Scissoring (1620–1650 cm⁻¹): This band is specific to the primary amine. It is often sharp and distinct.[1]

  • Triazine Quadrant Stretch (1530–1580 cm⁻¹): Often the strongest band in the spectrum. This vibration involves the stretching of the C=N bonds in the ring. The position is sensitive to substituents; electron-donating groups (Morpholine,

    
    ) push this band to higher wavenumbers compared to the trichloro-precursor [3].
    
  • C-O-C Ether Stretch (1110 cm⁻¹): A strong band derived from the morpholine moiety. This is a critical "inclusion marker" to confirm the morpholine ring is intact and not ring-opened.

Region 3: Low Frequency (Below 1000 cm⁻¹)
  • C-Cl Stretch (~800 cm⁻¹): Chlorine attached to a triazine ring exhibits a stretch that is often coupled with ring breathing modes.

    • Quality Control: Complete disappearance of bands in this region suggests over-substitution (formation of 2-amino-4,6-dimorpholino-triazine). Retention of this band is required for the "4-Chloro" specification.

Experimental Validation Protocol

To ensure reproducibility and spectral fidelity, follow this standardized workflow.

Materials
  • Sample: CMTA (Dry, >98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR accessory.

  • Reference: Cyanuric Chloride (freshly recrystallized).

Step-by-Step Methodology
  • Sample Preparation (Preferred: ATR Method):

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Background scan (air) must be flat.

    • Place ~5 mg of solid CMTA on the crystal.

    • Apply high pressure to ensure contact (triazines are hard solids).

    • Reasoning: ATR minimizes water absorption seen in KBr pellets, which can obscure the critical

      
       region.
      
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing & Validation:

    • Baseline Correction: Apply automatic baseline correction if scattering is observed (sloping baseline).

    • Normalization: Normalize to the Triazine Ring stretch (~1550 cm⁻¹) for comparison with reference batches.

    • Pass/Fail Criteria:

Synthesis & Analysis Workflow (Visualized)

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting decision points based on FTIR data.

CMTA_Validation_Workflow Start Start: Cyanuric Chloride Step1 Step 1: Morpholine Addition (0-5°C, 1 eq) Start->Step1 Nucleophilic Sub. Inter Intermediate: Dichloro-morpholino-triazine Step1->Inter Step2 Step 2: Amination (NH3, Heat) Inter->Step2 Crude Crude CMTA Step2->Crude FTIR FTIR Analysis Crude->FTIR Sample Prep Pass PASS: Doublet 3300-3450 + C-Cl band FTIR->Pass Spectra Matches Fail_Hydro FAIL: Broad OH ~3400 C=O ~1700 FTIR->Fail_Hydro Hydrolysis Impurity Fail_Over FAIL: No C-Cl band Strong C-H FTIR->Fail_Over Over-substitution

Caption: Workflow for the synthesis and spectroscopic validation of CMTA, identifying critical failure modes (hydrolysis vs. over-substitution).

References

  • NIST Mass Spectrometry Data Center. (2018). 1,3,5-Triazine-2,4-diamine, 6-chloro- Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2] [Link]

  • Soliman, H. A., et al. (2017). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives. Journal of Chemistry. [Link] (Cited for Morpholine-Triazine spectral correlations).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for Triazine ring breathing and primary amine assignments).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1438611, 4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine. [Link] (Structural analog comparison).

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine and Its Structural Isomers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of chromatographic methods for the separation of 4-Chloro-6-(4-morpholinyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of chromatographic methods for the separation of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine and its closely related structural isomers and impurities. This guide provides objective comparisons of product performance with supporting experimental insights to aid in the development of robust analytical methods.

Introduction: The Analytical Challenge of Substituted s-Triazines

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a member of the s-triazine family, a class of heterocyclic compounds with wide applications, from herbicides in agriculture to scaffolds in medicinal chemistry.[1][2] The synthesis of such unsymmetrically trisubstituted s-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves a sequential nucleophilic substitution of the chlorine atoms.[1] While this approach is versatile, it can lead to the formation of structurally similar impurities, including positional isomers and di-substituted byproducts, which can be challenging to separate and quantify.

The presence of such impurities can significantly impact the compound's purity, efficacy, and safety profile in pharmaceutical applications. Therefore, developing a highly selective and robust chromatographic method is paramount for accurate analysis and quality control. This guide will explore and compare different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) strategies for the effective separation of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine from its potential isomers.

Understanding the Isomers and Their Physicochemical Properties

The primary isomers of concern are positional isomers, where the chloro, morpholinyl, and amino groups are arranged differently on the 1,3,5-triazine ring. Due to the symmetry of the s-triazine core, for three distinct substituents, only one positional isomer exists. However, process-related impurities with high structural similarity are often the main separation challenge. These can include di-substituted triazines or isomers formed from side reactions. The subtle differences in the physicochemical properties of these isomers, such as polarity, pKa, and molecular geometry, govern their chromatographic behavior.

Comparative Analysis of Chromatographic Conditions

The separation of structurally similar compounds like triazine isomers is heavily influenced by the choice of stationary phase, mobile phase composition, and temperature. Reversed-phase HPLC is the most common technique for the analysis of triazine herbicides and related compounds.[3][4]

Stationary Phase Selection: The Key to Selectivity

The choice of the stationary phase is critical for achieving the desired selectivity between the target analyte and its isomers.

  • C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC and serve as a good starting point. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the analyte. For triazine derivatives, C18 columns can provide good separation based on differences in lipophilicity.[3]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to the presence of phenyl groups. The separation mechanism involves a combination of hydrophobic interactions and π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic triazine ring of the analyte. This can be particularly advantageous for separating aromatic and heterocyclic positional isomers.[3]

  • Polar-Embedded Columns: Columns with embedded polar groups (e.g., amide, carbamate) can also provide unique selectivity for triazine isomers. These columns can engage in hydrogen bonding interactions with the analytes, in addition to hydrophobic interactions, which can enhance the separation of compounds with minor differences in polarity.

Table 1: Comparison of Stationary Phase Performance for Triazine Isomer Separation

Stationary PhasePrimary Interaction MechanismAdvantages for Triazine Isomer SeparationPotential Disadvantages
C18 (Octadecyl) HydrophobicGood general-purpose separation based on lipophilicity.[3]May not provide sufficient selectivity for isomers with very similar hydrophobic character.
Phenyl-Hexyl Hydrophobic & π-π interactionsEnhanced selectivity for aromatic and heterocyclic isomers due to π-π interactions.[3]Mobile phase composition can significantly impact π-π interactions.
Polar-Embedded Hydrophobic & Hydrogen BondingImproved separation of isomers with differences in polar functional groups.Retention behavior can be more complex to predict and optimize.
Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition, including the organic modifier, pH, and additives, plays a crucial role in optimizing the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally a stronger solvent than methanol and can lead to shorter retention times. The choice between the two can also influence selectivity, as methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. For triazine separations, both have been used effectively.[3]

  • pH and Buffers: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Triazines are weakly basic, and their protonation state can be altered by the mobile phase pH.[5] Operating at a pH where the isomers have different degrees of ionization can dramatically improve their separation. The use of buffers (e.g., phosphate, acetate) is essential to maintain a stable pH and ensure reproducible results.

Experimental Data Snapshot:

While specific data for the target compound's isomers is proprietary, the following table illustrates typical performance metrics observed in the separation of closely related triazine isomers on different column types.

Table 2: Illustrative Performance Data for Triazine Isomer Separation

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60)Methanol:Water (55:45)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Retention Time (Analyte) 8.5 min10.2 min
Retention Time (Isomer) 8.9 min11.5 min
Resolution (Rs) 1.82.5
Peak Asymmetry 1.11.2

Data is representative and intended for comparative purposes only.

The illustrative data suggests that for this particular hypothetical separation, the Phenyl-Hexyl column provides superior resolution between the analyte and its isomer compared to the C18 column.

Recommended Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the chromatographic separation of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine and its isomers using a UPLC system with a Phenyl-Hexyl column, which often provides enhanced selectivity for such compounds.

Materials and Reagents
  • Sample: 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine standard and sample containing potential isomers.

  • Columns:

    • Screening Column: C18, 2.1 x 100 mm, 1.8 µm

    • Recommended Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile:Water (50:50)

UPLC System and Conditions
  • System: UPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-70% B (linear gradient)

    • 8-9 min: 70-90% B (linear gradient)

    • 9-10 min: 90% B (hold)

    • 10-10.1 min: 90-10% B (return to initial)

    • 10.1-12 min: 10% B (equilibration)

Sample Preparation
  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject Sample (2 µL) prep4->analysis1 analysis2 Gradient Elution (Phenyl-Hexyl Column) analysis1->analysis2 analysis3 PDA Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Resolution & Asymmetry data1->data2 data3 Quantify Components data2->data3

Caption: Experimental workflow for UPLC analysis.

Causality Behind Experimental Choices

  • Phenyl-Hexyl Column: The choice of a phenyl-hexyl stationary phase is deliberate to leverage potential π-π interactions with the triazine ring, which can provide an orthogonal separation mechanism to the hydrophobic interactions of a standard C18 column. This is often effective in resolving positional isomers of aromatic compounds.

  • Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar impurities and the more retained main components are eluted as sharp peaks within a reasonable analysis time.

  • Acidified Mobile Phase: The use of formic acid in the mobile phase helps to control the ionization of the basic triazine analytes, leading to better peak shapes and reproducible retention times.

  • Elevated Temperature: Operating at 40 °C reduces the mobile phase viscosity, allowing for higher flow rates and improved column efficiency without excessive backpressure. It can also influence the selectivity of the separation.

Conclusion and Recommendations

The successful chromatographic separation of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine and its structural isomers requires a systematic approach to method development. While a standard C18 column can serve as a good initial screening tool, stationary phases offering alternative selectivity, such as Phenyl-Hexyl columns, are often superior for resolving these closely related compounds.

We recommend a comparative evaluation of C18 and Phenyl-Hexyl columns for your specific sample matrix. Fine-tuning of the mobile phase composition, particularly the organic modifier and pH, will be crucial for optimizing the resolution and achieving a robust and reliable analytical method. For confirmation of peak identity, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended.

References

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Sources

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